molecular formula C20H36N2O2S2 B14533508 1-Propanamine, 2,2'-dithiobis[N,N-diethyl-3-(2-propynyloxy)- CAS No. 62248-17-3

1-Propanamine, 2,2'-dithiobis[N,N-diethyl-3-(2-propynyloxy)-

Cat. No.: B14533508
CAS No.: 62248-17-3
M. Wt: 400.6 g/mol
InChI Key: CXVFVAPTXRRRSK-UHFFFAOYSA-N
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Description

1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] involves multiple steps, including the introduction of the propynyl group and the formation of the dithiobis linkage. Common reagents used in the synthesis include alkyl halides, amines, and sulfur-containing compounds. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used.

Scientific Research Applications

1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] include other amines with similar functional groups, such as:

  • 1-Propanamine, N,N-diethyl-
  • 1-Propanamine, N,N-dipropyl-
  • N,N-Dimethyl-2-propanamine

Uniqueness

The uniqueness of 1-Propanamine, 2,2’-dithiobis[N,N-diethyl-3-(2-propynyloxy)-] lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62248-17-3

Molecular Formula

C20H36N2O2S2

Molecular Weight

400.6 g/mol

IUPAC Name

2-[[1-(diethylamino)-3-prop-2-ynoxypropan-2-yl]disulfanyl]-N,N-diethyl-3-prop-2-ynoxypropan-1-amine

InChI

InChI=1S/C20H36N2O2S2/c1-7-13-23-17-19(15-21(9-3)10-4)25-26-20(18-24-14-8-2)16-22(11-5)12-6/h1-2,19-20H,9-18H2,3-6H3

InChI Key

CXVFVAPTXRRRSK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COCC#C)SSC(CN(CC)CC)COCC#C

Origin of Product

United States

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